![molecular formula C23H26N6OS2 B5613681 2,2'-[5-(2-morpholin-4-ylethyl)-1,3,5-triazinane-1,3-diyl]bis-1,3-benzothiazole](/img/structure/B5613681.png)
2,2'-[5-(2-morpholin-4-ylethyl)-1,3,5-triazinane-1,3-diyl]bis-1,3-benzothiazole
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Overview
Description
Synthesis Analysis
The synthesis of similar triazine and benzothiazole derivatives involves multiple steps, including condensation reactions, cyclization, and substitutions. For instance, Patel and Baldaniya (2016) describe the synthesis of triazine derivatives by reacting cyanuric chloride with benzothiazole, showcasing the type of synthetic routes that might be applied to our compound of interest (Patel & Baldaniya, 2016). Similarly, synthesis pathways involving morpholino groups often entail nucleophilic substitution reactions, as detailed by Özil, Parlak, and Baltaş (2018) in the creation of benzimidazole derivatives with morpholine skeletons (Özil et al., 2018).
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives, including their crystalline forms and conformation, has been explored through X-ray diffraction and spectral analysis. Franklin et al. (2011) provided insights into the crystal structure of a benzothiazole Mannich base, revealing the angles and conformation within similar molecular frameworks (Franklin et al., 2011).
Chemical Reactions and Properties
Benzothiazoles and triazines engage in various chemical reactions, including electrophilic substitution and coupling reactions. The reactivity of these compounds often hinges on the presence of electron-donating or withdrawing groups, influencing their biological activities. Esmaili and Nematollahi (2013) explored the electrochemical synthesis of benzothiazole derivatives, providing a glimpse into the synthetic versatility and chemical reactivity of these compounds (Esmaili & Nematollahi, 2013).
Physical Properties Analysis
The physical properties of compounds like “2,2'-[5-(2-morpholin-4-ylethyl)-1,3,5-triazinane-1,3-diyl]bis-1,3-benzothiazole” can be deduced from their structural characteristics. These include solubility, melting points, and crystallinity, which are crucial for their application in various fields. The study by Kumata, Takada, and Ogura (1996) on the environmental detection of a benzothiazole derivative highlights the analytical methods for assessing such physical properties (Kumata et al., 1996).
Chemical Properties Analysis
The chemical properties of “2,2'-[5-(2-morpholin-4-ylethyl)-1,3,5-triazinane-1,3-diyl]bis-1,3-benzothiazole” are influenced by its functional groups. These properties include reactivity towards nucleophiles or electrophiles, acid-base behavior, and participation in coordination chemistry. Studies such as those by Soliman et al. (2023) on Co(II) complexes offer insights into how triazine and benzothiazole ligands interact with metal ions, reflecting on the chemical versatility of these compounds (Soliman et al., 2023).
properties
IUPAC Name |
4-[2-[3,5-bis(1,3-benzothiazol-2-yl)-1,3,5-triazinan-1-yl]ethyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6OS2/c1-3-7-20-18(5-1)24-22(31-20)28-15-27(10-9-26-11-13-30-14-12-26)16-29(17-28)23-25-19-6-2-4-8-21(19)32-23/h1-8H,9-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNCKZIPBIOEPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2CN(CN(C2)C3=NC4=CC=CC=C4S3)C5=NC6=CC=CC=C6S5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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